molecular formula C16H16F3N3O B1401821 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime CAS No. 1311283-85-8

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime

Cat. No. B1401821
M. Wt: 323.31 g/mol
InChI Key: VEABTOPMHYCZGB-KEBDBYFISA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances, its potential as a reactant in various chemical reactions, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include acidity or basicity, redox potential, and reactivity towards acids, bases, or other compounds.


Scientific Research Applications

Synthesis and Reactivity

The compound has been investigated for its reactivity and potential in synthesizing heterocyclic compounds. For example, the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines through the modification of the Hantzsch reaction involving p-(dimethylamino)benzaldehyde showcases its utility in creating complex molecular structures. This process involves the formation of 1,4-dihydropyridine rings followed by aromatization, highlighting the compound's role in facilitating novel synthetic pathways (Dzvinchuk, 2007).

Molecular Structure Analysis

Research on dimethylindium-pyridine-2-carbaldehyde oximate [InMe2(ON=CHC5H4N)]2 has provided insights into molecular structures involving the compound. The study revealed a complex consisting of a row of five fused rings, highlighting its potential in the development of new materials with unique properties (Shearer, Twiss, & Wade, 1980).

Antioxidant Properties

Another line of investigation has explored the antioxidant properties of derivatives related to the compound. For instance, the study of 2,4-dimethyl-3-pyridinols, including 2,4-dimethyl-6-(dimethylamino)-3-pyridinol, has reported significant antioxidant capabilities, underscoring the potential for therapeutic applications (Wijtmans et al., 2004).

Chemoselective Synthesis

The compound has also been utilized in chemoselective synthesis processes, such as the stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines, demonstrating its versatility in organic synthesis and the development of compounds with specific configurations (Konakahara et al., 1987).

Fluorescent Chemosensors for pH

A novel application has been the development of fluorescent chemosensors for pH based on derivatives of the compound. These chemosensors can discriminate between normal cells and cancer cells, offering a non-invasive diagnostic tool that could significantly impact medical research and clinical diagnostics (Dhawa et al., 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves speculation on potential future applications of the compound, based on its properties and reactivity. This could also involve potential modifications to its structure to enhance its properties.


Please consult a professional chemist or a reliable database for specific information on this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

6-[3-[(E)-methoxyiminomethyl]phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-22(2)15-9-13(16(17,18)19)8-14(21-15)12-6-4-5-11(7-12)10-20-23-3/h4-10H,1-3H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEABTOPMHYCZGB-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NOC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde O-methyl-oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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